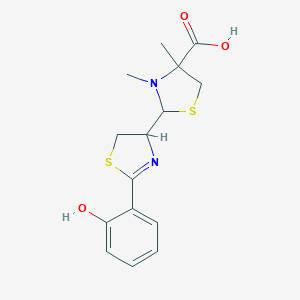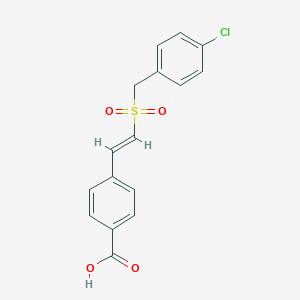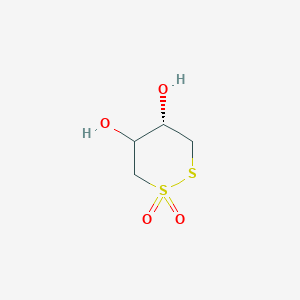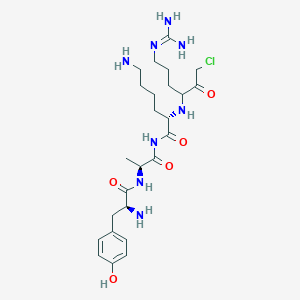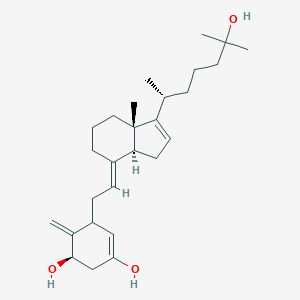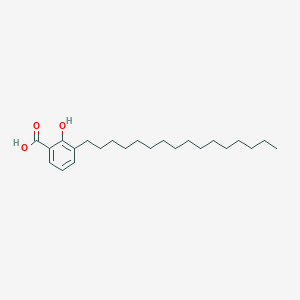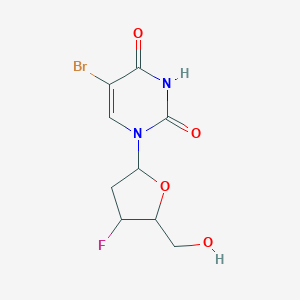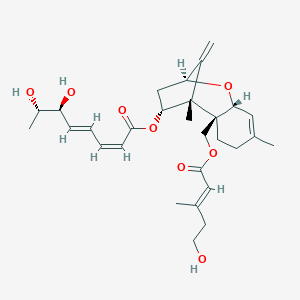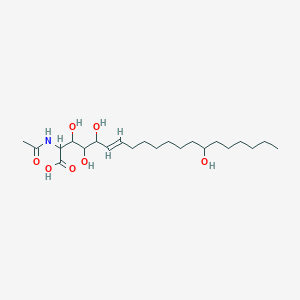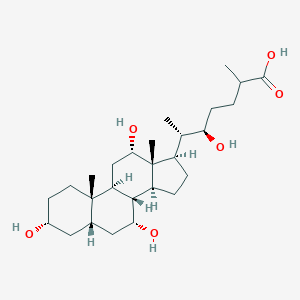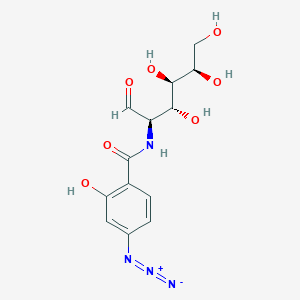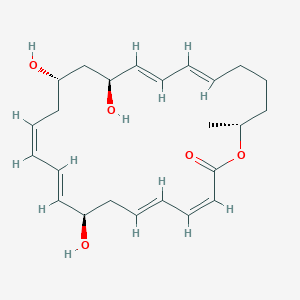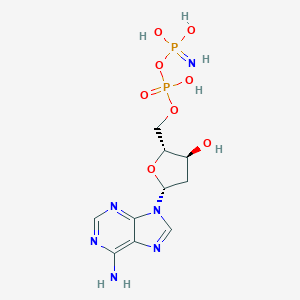
2'-Deoxy-5'-adenylyl imidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-5'-adenylyl imidodiphosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its intricate structure, which includes a purine base, a sugar moiety, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Deoxy-5'-adenylyl imidodiphosphate involves multiple steps, starting from the basic building blocks of purine, ribose, and phosphate. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and glycine, followed by cyclization and oxidation steps.
Attachment of the Sugar Moiety: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the ribose moiety to form the dihydroxyphosphinimyl hydrogen phosphate group. This is typically achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2'-Deoxy-5'-adenylyl imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the purine base or the phosphate group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group, to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of purine oxides, while substitution reactions can yield various phosphonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2'-Deoxy-5'-adenylyl imidodiphosphate is used as a building block for the synthesis of nucleotides and nucleic acids. It serves as a model compound for studying the properties and reactivity of nucleotides.
Biology
In biological research, this compound is essential for studying DNA and RNA synthesis, replication, and repair. It is used in various assays to investigate the mechanisms of genetic processes and the effects of mutations.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. It is studied for its antiviral and anticancer properties, with ongoing research into its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, particularly in the synthesis of antiviral drugs and chemotherapeutic agents. It is also employed in the development of diagnostic tools and biochemical assays.
Mecanismo De Acción
The mechanism of action of 2'-Deoxy-5'-adenylyl imidodiphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and DNA replication. The compound can inhibit these enzymes, leading to the disruption of viral replication or cancer cell proliferation. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase, which are crucial for the replication of genetic material in viruses and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): ATP is a similar compound with a purine base, ribose sugar, and three phosphate groups. It is a key energy carrier in biological systems.
Deoxyadenosine Monophosphate (dAMP): dAMP is another related compound, differing in the sugar moiety (deoxyribose instead of ribose) and the number of phosphate groups.
Uniqueness
2'-Deoxy-5'-adenylyl imidodiphosphate is unique due to its specific structure and the presence of the dihydroxyphosphinimyl hydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
119447-19-7 |
|---|---|
Fórmula molecular |
C10H16N6O8P2 |
Peso molecular |
410.22 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-26(20,21)24-25(12,18)19/h3-7,17H,1-2H2,(H,20,21)(H2,11,13,14)(H3,12,18,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
UVSPZBVHHGHPMC-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
Sinónimos |
2'-deoxy-5'-adenylyl imidodiphosphate dAMP-PNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


